N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
N-(2-Methoxyphenethyl)-2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a urea linkage and dual 2-methoxyphenyl substituents. The thiazole core is substituted at position 4 with an acetamide group bearing a 2-methoxyphenethyl chain, while position 2 contains a 3-(2-methoxyphenyl)ureido moiety.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-9-5-3-7-15(18)11-12-23-20(27)13-16-14-31-22(24-16)26-21(28)25-17-8-4-6-10-19(17)30-2/h3-10,14H,11-13H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQOQCNSPGJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains structural elements of both indole and thiazole derivatives, which are known to interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to indole and thiazole derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions. The urea linkage in the compound is chemically stable under acidic, alkaline, and aqueous conditions, which might contribute to its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole and thiazole derivatives are known to affect a variety of biochemical pathways, but without specific studies on this compound, it’s difficult to summarize the affected pathways and their downstream effects.
Biological Activity
N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, methoxyphenyl groups, and an acetamide functional group, which contribute to its unique chemical properties. The structure can be represented as follows:
The biological activity of this compound is likely influenced by its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The thiazole moiety may interact with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways involved in neuroprotection and other physiological processes.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Effects : Preliminary studies suggest that the compound exhibits neuroprotective properties, potentially through the upregulation of neurotrophic factors such as BDNF (brain-derived neurotrophic factor).
- Anti-inflammatory Activity : The compound may reduce inflammatory responses by modulating cytokine production and inhibiting inflammatory pathways.
- Antitumor Activity : Some derivatives of thiazole compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential anticancer properties for this compound.
Case Studies and Research Findings
A review of recent literature reveals several studies that have explored the biological activity of related compounds and their mechanisms:
- Study on Neuroprotection : A study demonstrated that thiazole derivatives could significantly improve neuronal survival in models of oxidative stress. For instance, compounds similar to this compound were shown to increase BDNF levels in PC12 cells subjected to corticosterone-induced damage .
| Compound | Concentration (μM) | Protective Effect (%) |
|---|---|---|
| N-(2-methoxyphenethyl)-... | 1.25 | 25.4 |
| Similar Thiazole Derivative | 1.25 | 32.7 |
| Control | - | 10 |
- Inflammation Studies : Another study highlighted the anti-inflammatory effects of thiazole derivatives in animal models, showing reduced levels of pro-inflammatory cytokines following treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Thiazole and Triazole Derivatives
Key Observations :
- The target compound’s urea linkage distinguishes it from simpler acetamide derivatives (e.g., N-(4-phenyl-2-thiazolyl)acetamide) and may enhance hydrogen-bonding interactions with biological targets .
- Quinazolinone derivatives () exhibit higher polarity due to sulfonamide groups, contrasting with the lipophilic 2-methoxyphenyl groups in the target compound .
SAR Insights :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | Not reported | ~3.5 | <0.1 (DMSO) | |
| 107k () | 262–265 | 2.8 | 0.3 (DMSO) | |
| Quinazolinone 5 () | 269.0 | 1.2 | 1.5 (Water) |
Key Notes:
- The target compound’s high LogP (predicted) aligns with its lipophilic substituents, suggesting preferential accumulation in lipid-rich tissues.
- Low solubility is a common limitation for methoxy-rich analogs, necessitating formulation strategies like micronization or co-solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
